

Physical and chemical properties of Ethyl 4-oxo-4-phenylbutyrate

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Compound of Interest

Compound Name: Ethyl 4-oxo-4-phenylbutyrate

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An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl 4-oxo-4-phenylbutyrate** (also known as Ethyl 4-oxo-4-phenylbutanoate). It includes detailed experimental protocols for its synthesis, characterization, and key reactions, making it a valuable resource for professionals in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

Ethyl 4-oxo-4-phenylbutyrate is a keto-ester recognized for its role as a versatile intermediate in organic synthesis. Its structural features, comprising a terminal phenyl ketone and an ethyl ester, allow for a variety of chemical transformations.

Identifiers and General Properties

The fundamental identifiers and general properties of the compound are summarized below.

Property	Value	Citation(s)
IUPAC Name	ethyl 4-oxo-4-phenylbutanoate	[1]
Synonyms	3-Benzoylpropionic acid ethyl ester, Ethyl benzoylpropionate	[1]
CAS Number	6270-17-3	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1]
Appearance	Colorless to light yellow oil/liquid	-
SMILES	CCOC(=O)CCC(=O)C1=CC=C C=C1	[1]
InChIKey	BRUOEHVDTAORQY- UHFFFAOYSA-N	[1]

Quantitative Physicochemical Data

This table presents key quantitative data crucial for experimental design and process optimization.

Property	Value	Citation(s)
Molecular Weight	206.24 g/mol	[1]
Exact Mass	206.0943 g/mol	[1]
Boiling Point	135-141 °C at 3 mmHg	[2]
Density	~1.091 g/mL at 25 °C	-
LogP (octanol/water)	2.29	-
Topological Polar Surface Area	43.4 Å ²	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **Ethyl 4-oxo-4-phenylbutyrate**.

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^{13}C NMR spectra are available for this compound. The ^1H NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), two methylene groups in the butyrate chain (often appearing as triplets), and the aromatic protons of the phenyl group.^[1]
- Mass Spectrometry (MS): GC-MS data is available, with a prominent peak observed at m/z 105, corresponding to the benzoyl cation $[\text{C}_6\text{H}_5\text{CO}]^+$, which is a characteristic fragment.^[1]
- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature two strong absorption bands corresponding to the $\text{C}=\text{O}$ stretching vibrations of the ketone and the ester functionalities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and key reactions of **Ethyl 4-oxo-4-phenylbutyrate**.

Synthesis Protocol: Friedel-Crafts Acylation and Esterification

This two-step process is a common and effective method for preparing γ -keto acids and their subsequent esters. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then esterified.^{[3][4]}

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl_3 , 2.2 equivalents) to an excess of dry benzene (which acts as both reactant and solvent).
- Addition of Reactant: Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

- Reaction: After the addition is complete, heat the mixture under reflux for approximately 30-60 minutes until the evolution of HCl gas ceases.[3]
- Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Isolation: The product, 4-oxo-4-phenylbutanoic acid, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization.

Step 2: Fischer Esterification to **Ethyl 4-oxo-4-phenylbutyrate**

- Reaction Setup: In a round-bottom flask, dissolve the 4-oxo-4-phenylbutanoic acid (1.0 equivalent) obtained from Step 1 in an excess of absolute ethanol.
- Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the solution.
- Reaction: Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and reduce the volume by approximately half using a rotary evaporator.[2]
- Extraction: Dilute the concentrated mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).[2]
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The final product, **Ethyl 4-oxo-4-phenylbutyrate**, can be purified by vacuum distillation.[2]

Application Protocol: Asymmetric Reduction

Ethyl 4-oxo-4-phenylbutyrate is a key precursor for the synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a vital intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6]

Biocatalytic Reduction using Engineered E. coli

- **Biocatalyst Preparation:** Use whole cells of a recombinant E. coli strain co-expressing a stereospecific carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.^[5]
- **Reaction Mixture:** In a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0), prepare a mixture containing the wet cells (e.g., 0.1 g/mL), glucose (for cofactor regeneration), NADP⁺ (catalytic amount), and the substrate, Ethyl 2-oxo-4-phenylbutyrate.^[5]
- **Reaction Conditions:** Maintain the reaction at a controlled temperature (e.g., 30 °C) with stirring for 24 hours or until completion as monitored by HPLC.^[5]
- **Work-up and Isolation:** Centrifuge the reaction mixture to separate the cells. Extract the supernatant three times with ethyl acetate.^[5]
- **Purification and Analysis:** Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. The enantiomeric excess (ee) and purity of the resulting ethyl (R)-2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC analysis.^[6]

Application Protocol: Synthesis of Enalapril

The compound is a crucial starting material in the synthesis of Enalapril via reductive amination with the dipeptide L-alanyl-L-proline.^{[7][8]}

- **Reaction Setup:** In a high-pressure reactor, add Ethyl 2-oxo-4-phenylbutyrate (1.0 equivalent), L-alanyl-L-proline (0.5-1.0 equivalent), a hydrogenation catalyst (e.g., Raney Nickel or a Palladium-based catalyst), and a solvent such as ethanol.^{[7][8]}
- **Hydrogenation:** Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2 atm).^[7] Stir the reaction mixture at a controlled temperature (e.g., 25-45 °C) for several hours until hydrogen uptake ceases.^[8]
- **Catalyst Removal:** Filter the reaction mixture to remove the catalyst.
- **Work-up:** Concentrate the filtrate under reduced pressure to obtain an oily residue. Dissolve the residue in water and adjust the pH to ~8.5-8.9 with a base (e.g., K₂HPO₄ or NaOH).

solution) to remove unreacted starting material by extraction with ethyl acetate.[7][8]

- **Product Isolation:** Acidify the aqueous layer to pH ~4.2-4.5 with an acid (e.g., H_3PO_4 or HCl). [7][8]
- **Extraction and Purification:** Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Enalapril as a crude product, which can be further purified.

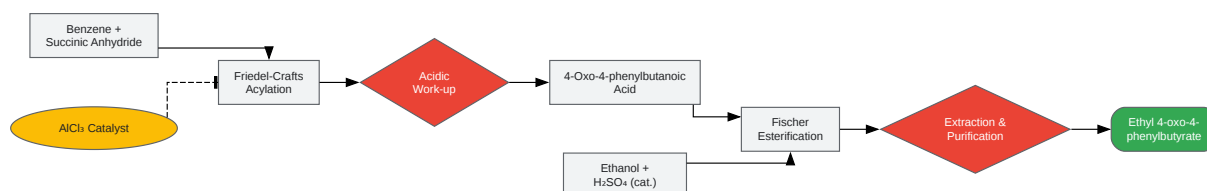
Analytical Characterization Protocol

A general workflow for confirming the identity and purity of synthesized **Ethyl 4-oxo-4-phenylbutyrate**.

- **Sample Preparation:** Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis or in a mobile phase compatible solvent (e.g., acetonitrile/water) for HPLC analysis.
- **HPLC Analysis:** Analyze the sample using a reverse-phase HPLC method on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[9] Monitor the elution profile using a UV detector.
- **NMR Spectroscopy:** Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure. Verify the expected chemical shifts, integration values, and coupling patterns.
- **Mass Spectrometry:** Obtain an ESI-MS or GC-MS spectrum to confirm the molecular weight of the compound by identifying the molecular ion peak ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $\text{M}^+\bullet$).

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving **Ethyl 4-oxo-4-phenylbutyrate**.



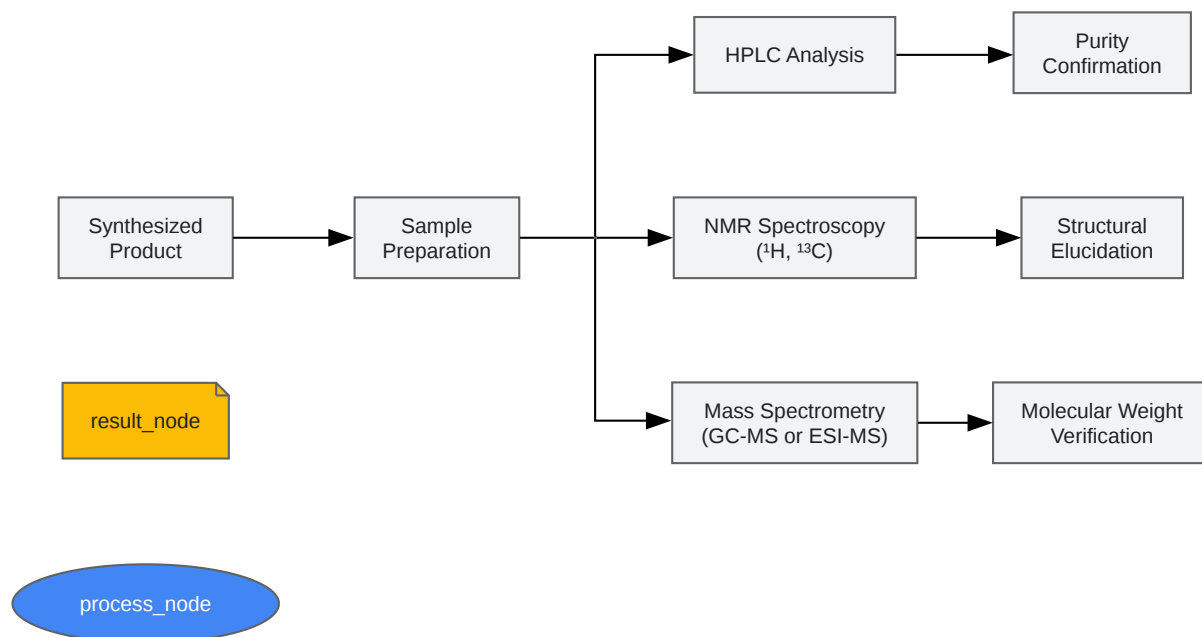
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Caption: General workflow for the synthesis of **Ethyl 4-oxo-4-phenylbutyrate**.



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Caption: Key application pathway from the title compound to the ACE inhibitor Enalapril.



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Caption: Standard analytical workflow for product characterization.

Safety Information

Ethyl 4-oxo-4-phenylbutyrate is classified with GHS warnings. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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References

- 1. Ethyl 4-oxo-4-phenylbutyrate | C₁₂H₁₄O₃ | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
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